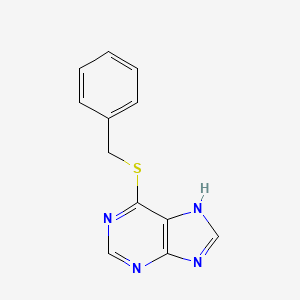

Purine, 6-(benzylthio)-

Description

The Purine (B94841) Scaffold as a Privileged Structure in Medicinal Chemistry

The purine ring system, a fusion of pyrimidine (B1678525) and imidazole (B134444) rings, is considered a "privileged scaffold" in medicinal chemistry. researchgate.netresearchgate.netbohrium.com This designation is attributed to its widespread presence in biologically active molecules, both natural and synthetic. researchgate.netbohrium.com Purine derivatives are fundamental components of nucleic acids (adenine and guanine), energy carriers like adenosine (B11128) triphosphate (ATP), and various coenzymes. mdpi.com This natural prevalence has made the purine scaffold a valuable template for designing novel therapeutic agents that can interact with a wide range of biological targets. researchgate.netnih.gov The versatility of the purine structure allows for modifications at various positions (C2, C6, C8, and N9), enabling the synthesis of diverse libraries of compounds with the potential for high specificity and efficacy. mdpi.comnih.gov

Historical and Contemporary Relevance of Substituted Purines in Drug Discovery

The strategic modification of the purine scaffold has a rich history in drug discovery. A landmark example is the work of George Hitchings and Gertrude Elion, who pioneered rational drug design by creating purine analogs to interfere with nucleic acid metabolism. sciencehistory.org Their research led to the synthesis of antimetabolites like diaminopurine and thioguanine, which proved effective in treating leukemia. sciencehistory.org Elion's subsequent creation of 6-mercaptopurine (B1684380) (6-MP), a sulfur-substituted purine, further solidified the therapeutic potential of this class of compounds. sciencehistory.orgnih.gov

In contemporary drug discovery, substituted purines continue to be a major focus. researchgate.net Researchers are actively exploring their potential as anticancer, antiviral, anti-inflammatory, and antimicrobial agents. bohrium.comresearchgate.netontosight.ai The development of selective inhibitors for enzymes like cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation, often involves 2,6,9-trisubstituted purines. mdpi.comnih.gov The ongoing investigation into purine derivatives highlights their enduring importance in the search for new and improved treatments for a multitude of diseases. researchgate.netresearchgate.net

Overview of Research Trajectories for Purine, 6-(benzylthio)- Derivatives

Research into "Purine, 6-(benzylthio)-" and its derivatives has explored various potential therapeutic applications. Studies have indicated that these compounds may possess antitumor properties. ontosight.ainih.govelectronicsandbooks.com For instance, "Purine, 6-(benzylthio)-" has been found to exhibit anti-tumor activity against certain cancer cell lines. ontosight.ai

Furthermore, investigations have delved into the potential of these derivatives as enzyme inhibitors. ontosight.ainih.gov For example, they have been studied as potential inhibitors of protein kinases. ontosight.ai The modification of the purine ring with a benzylthio group can lead to a range of pharmacological effects, including anti-inflammatory, anticancer, and neuroprotective actions. ontosight.ai

Derivatives of "Purine, 6-(benzylthio)-" have also been synthesized and evaluated for their biological activities. For instance, 6-(Benzylthio)-9-(2-chloroethyl)-9H-purine has been noted for its potential to interfere with nucleic acid metabolism, suggesting relevance in oncology. ontosight.ai Another derivative, 2-(Benzylthio)-6-chloro-8-methyl-9H-purine , is being explored in anticancer research and for its potential to modulate purinergic signaling in inflammatory diseases. evitachem.com The synthesis of various derivatives, such as 9-Benzyl-6-(benzylthio)-9H-purine-8-carbonitrile , continues to expand the library of these compounds for further biological evaluation. mdpi.com

Structure

3D Structure

Properties

CAS No. |

724-34-5 |

|---|---|

Molecular Formula |

C12H10N4S |

Molecular Weight |

242.30 g/mol |

IUPAC Name |

6-benzylsulfanyl-7H-purine |

InChI |

InChI=1S/C12H10N4S/c1-2-4-9(5-3-1)6-17-12-10-11(14-7-13-10)15-8-16-12/h1-5,7-8H,6H2,(H,13,14,15,16) |

InChI Key |

ULIQGBPQLPCTAJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC=NC3=C2NC=N3 |

Other CAS No. |

724-34-5 |

Origin of Product |

United States |

Synthetic Strategies and Chemical Derivatization of Purine, 6 Benzylthio Analogues

General Synthetic Methodologies for 6-Substituted Purines

The construction of 6-substituted purines can be achieved through various synthetic routes, often involving the sequential modification of pre-existing purine (B94841) or pyrimidine (B1678525) scaffolds. These methods provide versatile pathways to a wide array of purine derivatives.

Sequential Substitution Reactions

Sequential substitution reactions are a cornerstone in the synthesis of 6-(benzylthio)purine and its analogues. This approach typically begins with a purine core that has a good leaving group at the 6-position, which is then displaced by a nucleophile. The most common precursor for this purpose is 6-chloropurine (B14466). The reaction of 6-chloropurine with a thiol, such as benzyl (B1604629) mercaptan, in the presence of a base, leads to the formation of the corresponding 6-thioether derivative. This nucleophilic aromatic substitution reaction is a straightforward and widely used method for introducing a variety of sulfur-linked substituents at the C6 position of the purine ring.

Utilization of Halopurines as Precursors (e.g., 6-chloropurine, 2-amino-6-chloropurine, 4,6-dichloro-5-nitropyrimidine)

Halogenated purines are versatile and crucial intermediates in the synthesis of 6-(benzylthio)purine analogues.

6-Chloropurine : As the most common precursor, 6-chloropurine readily reacts with benzyl mercaptan to yield 6-(benzylthio)purine. This reaction is typically carried out in a suitable solvent with a base to deprotonate the thiol, thus activating it as a nucleophile.

2-Amino-6-chloropurine : This precursor allows for the synthesis of 6-(benzylthio)guanine analogues. The chloro group at the 6-position is susceptible to nucleophilic substitution by benzyl mercaptan, similar to 6-chloropurine, while the amino group at the 2-position remains intact. This provides a direct route to 2-amino-6-(benzylthio)purine.

4,6-Dichloro-5-nitropyrimidine (B16160) : This pyrimidine derivative serves as a foundational building block for constructing the entire purine ring system. The synthesis involves a stepwise approach where the chloro groups are sequentially substituted. For instance, one of the chloro groups can be displaced by benzyl mercaptan. Following this, the nitro group is reduced to an amino group, and the second chloro group is substituted with another amine. The final step involves the cyclization of the resulting 4,5-diaminopyrimidine (B145471) intermediate to form the imidazole (B134444) ring, thus completing the purine nucleus. This method offers a high degree of flexibility for introducing various substituents onto the purine scaffold.

Below is a table summarizing the use of different halopurine and halopyrimidine precursors in the synthesis of 6-(benzylthio)purine analogues.

| Precursor | Reagent | Product |

| 6-Chloropurine | Benzyl mercaptan | 6-(Benzylthio)purine |

| 2-Amino-6-chloropurine | Benzyl mercaptan | 2-Amino-6-(benzylthio)purine |

| 4,6-Dichloro-5-nitropyrimidine | 1. Benzyl mercaptan2. Reduction3. Amination4. Cyclization | Substituted 6-(benzylthio)purine |

Role of 6-Sulfur-Substituted Pyrimidine Intermediates in Purine Annulation

The construction of the purine ring from pyrimidine precursors, a classic strategy known as the Traube purine synthesis, is a powerful method for creating diversely substituted purines chemistry-online.comdrugfuture.comslideshare.netresearchgate.net. When applied to the synthesis of 6-(benzylthio)purines, this approach involves the use of a 6-(benzylthio)pyrimidine intermediate.

The general process begins with a pyrimidine having amino groups at positions 4 and 5, and a benzylthio group at position 6. Specifically, a 4,5-diamino-6-(benzylthio)pyrimidine is a key intermediate. This compound can be prepared from precursors like 4,6-dichloro-5-nitropyrimidine as described previously. The annulation, or the formation of the fused imidazole ring, is then achieved by reacting the 4,5-diaminopyrimidine with a one-carbon synthon. Reagents such as formic acid or triethyl orthoformate are commonly used to provide the C8 atom of the purine ring, leading to the formation of the desired 6-(benzylthio)purine derivative researchgate.net. This method is particularly advantageous as it allows for the introduction of substituents at various positions of the purine ring by starting with appropriately substituted pyrimidines.

Regioselective Synthesis and Functionalization of the Purine Nucleus

The purine ring system contains multiple nitrogen atoms that can potentially be functionalized. Controlling the site of substitution, particularly at the N-7 and N-9 positions of the imidazole ring, is a critical aspect of synthesizing specific purine analogues.

Control of Substitution at N-7 and N-9 Positions

Alkylation of 6-(benzylthio)purine can lead to a mixture of N-7 and N-9 isomers, with the N-9 isomer often being the thermodynamically more stable and major product nih.gov. However, the regioselectivity of this reaction can be influenced by several factors, including the nature of the alkylating agent, the solvent, the base used, and the presence of substituents on the purine ring ub.edu.

For instance, the use of microwave irradiation has been shown to improve the regioselectivity for N-9 alkylation and significantly reduce reaction times ub.edu. The choice of base and solvent also plays a crucial role. While direct alkylation with alkyl halides often yields a mixture of isomers, specific conditions can be optimized to favor one over the other. For example, kinetically controlled conditions may favor the formation of the N-7 isomer, whereas thermodynamically controlled conditions typically yield the N-9 isomer nih.gov.

The following table provides a general overview of factors influencing the regioselectivity of N-alkylation of 6-substituted purines.

| Factor | Condition Favoring N-9 Isomer | Condition Favoring N-7 Isomer |

| Reaction Control | Thermodynamic control (higher temperature, longer reaction time) | Kinetic control (lower temperature, shorter reaction time) |

| Alkylating Agent | Less reactive alkyl halides | More reactive alkyl halides |

| Solvent | Polar aprotic solvents (e.g., DMF) | Less polar solvents |

| Base | Strong, non-nucleophilic bases (e.g., NaH) | Weaker bases |

Targeted Derivatization of the Benzyl Moiety (e.g., para-substituted benzylthio)

Further diversification of 6-(benzylthio)purine analogues can be achieved by modifying the benzyl group. A common strategy is to introduce substituents at the para-position of the benzyl ring. This is typically accomplished by starting with the appropriately substituted benzyl mercaptan or benzyl halide. For example, reacting 6-chloropurine with p-methylbenzyl mercaptan or p-chlorobenzyl bromide in the presence of a base will yield 6-(p-methylbenzylthio)purine or 6-(p-chlorobenzylthio)purine, respectively. This approach allows for the systematic investigation of the structure-activity relationships of the benzyl moiety.

The synthesis of these derivatives follows the same general principles of nucleophilic substitution at the 6-position of a halopurine precursor. The yields of these reactions are generally good, and the methodology is robust for a variety of substituents on the benzyl ring.

Introduction of Additional Substituents (e.g., at C-2, C-8, C-9)

The functionalization of the 6-(benzylthio)purine core at the C-2, C-8, and C-9 positions is a common strategy to expand the structural diversity of this class of compounds. Syntheses often begin from appropriately substituted pyrimidine precursors, which are then cyclized to form the purine ring system.

A prevalent method involves starting with a substituted pyrimidine, such as 4,6-dichloro-2-methyl-5-nitropyrimidine. acs.org Sequential substitution of the chlorine atoms allows for the introduction of various groups. For instance, one chlorine can be displaced by a primary amine and the other by benzylmercaptan to form a 4-(substituted)amino-6-benzylthio-5-nitropyrimidine intermediate. acs.org Following the reduction of the nitro group to an amino group, the resulting diaminopyrimidine can be cyclized with various reagents to introduce a substituent at the C-8 position. acs.org This approach enables the creation of 2,6,8,9-tetrasubstituted purine analogues. acs.org

Similarly, 6,8,9-trisubstituted purines can be synthesized. nih.gov For example, starting from 4,6-dichloro-5-nitropyrimidine, a multi-step synthesis can yield 6,8,9-trisubstituted purine analogues bearing a phenyl group at the C-8 position. nih.gov The C-9 position is also a common site for modification. For instance, 9-substituted derivatives of tert-butyl 6-(9H-purin-6-ylthio) hexylcarbamate have been prepared through the acylation of the N-9 position of the purine ring. hilarispublisher.com

The following table summarizes various substitution patterns achieved on the purine ring, starting from a sulfur-substituted intermediate.

| Position(s) Substituted | Starting Material/Intermediate | Reagents/Conditions for Substitution | Resulting Analogue Type |

| C-2, C-6, C-8, C-9 | 4,6-dichloro-2-methyl-5-nitropyrimidine | 1. Primary amine, benzylmercaptan. 2. Reduction of nitro group. 3. Cyclization for C-8 substituent. 4. N-9 alkylation. | 2,6,8,9-tetrasubstituted purines acs.org |

| C-6, C-8, C-9 | 4,6-dichloro-5-nitropyrimidine | 1. Cyclopentylamine. 2. Reduction of nitro group. 3. Cyclization with 4-phenoxybenzaldehyde. 4. Nucleophilic substitution with piperazines. | 6,8,9-trisubstituted purines nih.gov |

| C-9 | tert-butyl 6-(9H-purin-6-ylthio) hexylcarbamate | Acylation with various acid chlorides. | 9-Acyl-6-(benzylthio)purine derivatives hilarispublisher.com |

| C-8, C-9 | Amino-imidazole carbonitrile intermediates | Annulation with formic acid, urea, or guanidine. | 8,9-disubstituted purines researchgate.net |

Parallel Synthesis Approaches and Combinatorial Library Generation

The purine core, with its multiple points for substitution, is an ideal scaffold for combinatorial chemistry and parallel synthesis to generate large libraries of compounds for biological screening. acs.org Parallel synthesis techniques allow for the rapid creation of numerous analogues by systematically varying the substituents at different positions.

One effective strategy utilizes a sulfur-substituted pyrimidine as a key intermediate for the parallel solution-phase synthesis of a 2,6,8,9-tetrasubstituted purine library. acs.org This approach involves a sequence of reactions where different building blocks can be introduced at each step. For example, a library of 216 distinct purine analogues was successfully synthesized using this methodology. acs.org The key steps involved sequential substitutions on a pyrimidine ring, followed by purine ring formation and subsequent modifications. This method highlights the efficiency of using a common intermediate to generate a diverse set of final products. acs.org Combinatorial chemistry is a powerful tool for efficiently producing novel small-molecule heterocyclic compounds for drug discovery. mdpi.com

The general workflow for such a parallel synthesis is outlined below:

Preparation of a common intermediate: A diaminopyrimidine with a benzylthio group at C-6 and a substituent at C-2 is prepared.

Diversification at C-8: The intermediate is reacted with a variety of aldehydes or other reagents to introduce diversity at the C-8 position during the imidazole ring cyclization.

Modification of the sulfur group: The benzylthio group is oxidized to a sulfone.

Diversification at C-6: The sulfone is then displaced by a library of primary or secondary amines to introduce further diversity at the C-6 position.

This systematic approach allows for the creation of a large matrix of compounds from a smaller set of starting materials, significantly accelerating the discovery of new biologically active molecules.

Chemical Modifications and Transformations of the Benzylthio Group

The 6-(benzylthio) group is not merely a placeholder; it is a versatile functional handle that can be chemically transformed to introduce further diversity and modulate the properties of the purine analogues.

The sulfur atom in the 6-(benzylthio) group can be readily oxidized to the corresponding sulfone. acs.org This transformation is significant because the resulting benzylsulfonyl group is an excellent leaving group, facilitating subsequent nucleophilic substitution reactions. acs.org The oxidation is typically achieved using common oxidizing agents. For instance, various reagents and methods are available for the oxidation of sulfides to sulfones, including hydrogen peroxide in the presence of a catalyst. organic-chemistry.org This oxidation step is a crucial part of the synthetic strategy for creating libraries of 6-substituted purines, as it activates the C-6 position for displacement. acs.org

Reaction Scheme: Oxidation of 6-(benzylthio)purine

The 6-benzylsulfonyl group, formed by the oxidation of the 6-(benzylthio) group, is highly susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide variety of substituents at the C-6 position. A common application is the displacement of the sulfone with primary or secondary amines to generate a diverse library of 6-aminopurine derivatives. acs.org This reaction is a key step in the parallel synthesis of tetrasubstituted purine libraries, where a range of amines can be reacted to produce a corresponding range of final products. acs.org This displacement reaction is a powerful tool for creating analogues with varied steric and electronic properties at the C-6 position, which is often crucial for biological activity.

The following table provides examples of amines used in displacement reactions on 6-sulfonylpurine intermediates.

| Amine Nucleophile | Resulting C-6 Substituent | Reference |

| Primary Amines (R-NH2) | -NHR | acs.org |

| Secondary Amines (R2NH) | -NR2 | acs.org |

| Substituted Piperazines | Substituted piperazin-1-yl | nih.gov |

This synthetic versatility underscores the importance of "Purine, 6-(benzylthio)-" as a pivotal building block in the design and synthesis of novel purine derivatives.

Biological Activities and Pharmacological Efficacy of Purine, 6 Benzylthio Analogues

Antineoplastic and Cytotoxic Potency

The anticancer properties of 6-(benzylthio)purine analogues and related substituted purines are a primary area of research. These compounds interfere with the processes of cell division and survival in cancer cells, making them candidates for chemotherapeutic agent development. wikipedia.orgyoutube.com Their effectiveness is often evaluated by their ability to inhibit the growth of and induce death in various human cancer cell lines.

Analogues of 6-(benzylthio)purine have demonstrated cytotoxic activity against a range of human cancer cell lines. Studies on N-[omega-(purin-6-yl)aminoalkanoyl] derivatives showed significant cytotoxicity against several tumor cell lines, including human hepatocellular carcinoma (HepG2) and human colorectal adenocarcinoma (COLO201). nih.gov Similarly, N6-benzyladenosine analogs exerted a notable and persistent cytotoxic effect on human colon cancer cell lines such as HCT116. mdpi.com

While S6-substituted purine (B94841) derivatives like 2-amino-6-(p-Y-benzylthio)purine were found to be inactive in depleting the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT) in HT29 colon tumor cells, this suggests their cytotoxic effects may operate through different mechanisms. nih.gov Other thiopurine analogues, such as alkynylthiopurines, have shown growth-inhibitory effects against pancreatic and colorectal adenocarcinoma cells. researchgate.net The broad applicability of purine analogues is further supported by the clinical use of compounds like mercaptopurine for treating acute lymphoid leukaemia. pharmacologyeducation.org

| Compound Class/Analogue | Cancer Cell Line | Cancer Type | Observed Effect | Reference |

|---|---|---|---|---|

| N-[omega-(purin-6-yl)aminoalkanoyl] derivatives | HepG2 | Hepatocellular Carcinoma (Liver) | High cytotoxic activity | nih.gov |

| N-[omega-(purin-6-yl)aminoalkanoyl] derivatives | COLO201 | Colorectal Adenocarcinoma (Colon) | High cytotoxic activity | nih.gov |

| N6-benzyladenosine analogs | HCT116 | Colon Cancer | Significant and persistent cytotoxic effect | mdpi.com |

| Alkynylthiopurines | SW620 | Metastatic Colorectal Adenocarcinoma (Colon) | Growth-inhibitory effect | researchgate.net |

| Alkynylthiopurines | CFPAC-1 | Pancreatic Adenocarcinoma | Pronounced growth-inhibitory effect | researchgate.net |

| 2-amino-6-(p-Y-benzylthio)purine | HT29 | Colon Tumor | Inactive for AGT depletion | nih.gov |

The antiproliferative action of 6-(benzylthio)purine analogues is primarily attributed to their ability to disrupt the cell cycle and activate programmed cell death pathways in cancer cells. These mechanisms ensure the targeted elimination of malignant cells while halting their uncontrolled proliferation.

Several purine analogues exert their anticancer effects by halting the cell cycle, a critical process for cell division and proliferation. pharmacologyeducation.org For instance, N6-isopentenyladenosine and its analogue N6-benzyladenosine have been shown to inhibit the growth of bladder carcinoma T24 cells by arresting them in the G0/G1 phase of the cell cycle. nih.gov This interruption of the cell cycle prevents cancer cells from proceeding to the DNA synthesis (S) phase, thereby blocking their replication. pharmacologyeducation.org Studies on other 6-alkoxy purine analogs have revealed an increase in the sub-G1 cell population in Jurkat T cell leukemia cells, which is a hallmark of cells undergoing apoptosis and indicative of cell cycle disruption. ugr.es The general mechanism for many purine antimetabolites involves interference with DNA synthesis, a process highly active during the S phase of the cell cycle. wikipedia.org

A key mechanism for the cytotoxic potency of 6-(benzylthio)purine analogues is the induction of apoptosis, or programmed cell death. Apoptosis can be initiated through extrinsic pathways, triggered by external ligands binding to death receptors, or intrinsic pathways, often initiated by cellular stress. nih.gov Both pathways converge on the activation of a cascade of enzymes called caspases, which are responsible for dismantling the cell. nih.gov

N6-benzyladenosine has been demonstrated to induce apoptosis in bladder cancer cells through a process linked to the activation of caspase-3, a key executioner caspase. nih.gov Other studies on 6,8,9-poly-substituted purine analogues with a benzyloxy group at the C6 position found that they induce cell death by apoptosis in leukemia cells, confirmed by the cleavage of initiator caspases 8 and 9. ed.ac.uk The activation of caspase-8 is a hallmark of the extrinsic pathway, while caspase-9 activation is central to the intrinsic (mitochondrial) pathway. nih.govglpbio.com The ability of these compounds to trigger these caspase-dependent pathways underscores their potential as pro-apoptotic agents in cancer therapy. ed.ac.uk

Mechanisms of Antiproliferative Effects

Antimicrobial Spectrum

In addition to their antineoplastic properties, certain analogues incorporating the benzylthio moiety have been explored for their effectiveness against microbial pathogens.

A series of triazole alcohol antifungals, designed by incorporating a benzylthio functional group into a fluconazole-like structure, have demonstrated potent antifungal activity. nih.gov These benzylthio analogues were evaluated against sixteen different Candida isolates. The results indicated that all tested compounds exhibited a better profile of activity against fluconazole-susceptible isolates when compared to fluconazole itself. nih.gov Notably, specific compounds from this series were also active against fluconazole-resistant isolates of Candida albicans and Candida parapsilosis. nih.gov Cytotoxicity assays performed on Hep-G2 and NIH-3T3 cell lines revealed that these compounds display their potent antifungal activity at concentrations that are non-cytotoxic, highlighting their potential as selective antifungal agents. nih.gov

| Compound Class | Organism | Observed Effect | MIC Range (µg/ml) | Reference |

|---|---|---|---|---|

| Benzylthio analogs of fluconazole | Fluconazole-susceptible Candida isolates | Potent antifungal activity | 0.063 - 1 | nih.gov |

| Benzylthio analogs of fluconazole | Fluconazole-resistant Candida albicans | Active | 0.063 - 16 | nih.gov |

| Benzylthio analogs of fluconazole | Fluconazole-resistant Candida parapsilosis | Active | 0.063 - 16 | nih.gov |

Antibacterial Action (e.g., against Helicobacter pylori)

The rising prevalence of antibiotic-resistant bacteria, such as Helicobacter pylori, necessitates the exploration of novel therapeutic targets and agents. H. pylori is a major human pathogen linked to various gastrointestinal diseases, and its eradication is complicated by increasing resistance to standard antibiotics nih.govnih.gov. One promising avenue of research is the targeting of essential metabolic pathways in the bacterium that are absent in humans, such as the purine salvage pathway nih.govresearchgate.net.

H. pylori is incapable of de novo purine synthesis and relies on salvaging purines from its host environment nih.gov. This dependency makes the enzymes of the purine salvage pathway attractive targets for new antibacterial drugs. Research has focused on purine nucleoside phosphorylase (PNP), a key enzyme in this pathway. A study investigating 2- and/or 6-substituted purines identified several compounds that interact with and inhibit H. pylori PNP. Among these, 6-benzylthio-2-chloropurine demonstrated the lowest inhibition constant, indicating strong binding to the enzyme. This compound also showed the most potent activity in inhibiting the growth of the H. pylori 26695 strain in cell cultures nih.gov. These findings underscore the potential of 6-(benzylthio)- purine analogues as inhibitors of H. pylori PNP and as a basis for developing new drugs against this persistent pathogen nih.gov.

| Compound | Target Enzyme | Inhibition Constant (K_i) | Effect on H. pylori Growth |

| 6-benzylthio-2-chloropurine | Purine Nucleoside Phosphorylase (PNP) | Micromolar range (lowest among tested compounds) | Inhibits growth at the lowest concentration nih.gov |

| 6-benzylthiopurine | Purine Nucleoside Phosphorylase (PNP) | Data not specified | Inhibits bacterial growth nih.gov |

| 6-benzyloxy-2-chloropurine | Purine Nucleoside Phosphorylase (PNP) | Data not specified | Inhibits bacterial growth nih.gov |

Antiviral Properties

Purine analogues have long been a cornerstone of antiviral chemotherapy, with many clinically approved drugs belonging to this class researchgate.net. The structural similarity of these compounds to natural purine nucleosides allows them to interfere with viral replication processes, often by inhibiting viral polymerases or acting as chain terminators. Analogues of Purine, 6-(benzylthio)- have been explored for their antiviral potential against a range of viruses.

General Antiviral Potential

The antiviral spectrum of purine analogues extends beyond herpesviruses. Various derivatives have been synthesized and tested against other significant human viruses.

Anti-HIV Activity : A notable example is the development of 6-benzyl analogs of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT). These compounds were synthesized and evaluated for their activity against Human Immunodeficiency Virus Type 1 (HIV-1). Several derivatives in this series were found to inhibit HIV-1 replication in cell cultures at submicromolar to nanomolar concentrations. One particularly potent compound, 6-benzyl-1-(ethoxymethyl)-5-isopropyluracil , was selected for further clinical evaluation due to its promising anti-HIV-1 efficacy nih.gov.

Antirhinovirus Activity : A series of 9-benzyl-6-(dimethylamino)-9H-purines and their 2-chloro derivatives were synthesized and tested for activity against rhinovirus type 1B. While the purines without a 2-chloro substituent had weak activity, the introduction of chlorine at this position significantly enhanced their antiviral potency. The compound 2-chloro-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purine was one of the most active, with a half-maximal inhibitory concentration (IC50) of 0.08 µM against rhinovirus type 1B. This class of 9-benzyl-2-chloro-9H-purines represents a distinct group of agents with in vitro activity against rhinoviruses nih.gov.

| Compound/Analogue Class | Target Virus | Potency (IC50 / Activity Range) |

| 6-benzyl-1-(ethoxymethyl)-5-isopropyluracil | HIV-1 | Submicromolar to nanomolar range nih.gov |

| 2-chloro-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purine | Rhinovirus Type 1B | 0.08 µM nih.gov |

| 6-(Aminomethyl)purine derivatives | HSV-1, Varicella-zoster virus | Moderate activity (MIC50 = 3–50 µg/ml) researchgate.net |

Antiparasitic Applications

Protozoan parasites, like bacteria, often possess metabolic pathways that differ from their mammalian hosts, offering opportunities for selective drug targeting. Many parasitic protozoa are purine auxotrophs, meaning they cannot synthesize purines de novo and must salvage them from their host. This dependence makes their purine salvage pathways highly attractive targets for antiparasitic drug development researchgate.net.

Selective Efficacy Against Toxoplasma gondii

Toxoplasma gondii, the causative agent of toxoplasmosis, is a widespread protozoan parasite that can cause severe disease in immunocompromised individuals and during congenital infection nih.gov. This parasite relies entirely on purine salvage, and its adenosine (B11128) kinase (AK) has been identified as a key chemotherapeutic target.

Certain 6-substituted purine nucleosides, including 6-benzylthioinosine (B1197294) and its analogues, act as "subversive substrates." These compounds are preferentially metabolized by the parasite's adenosine kinase but not by the human equivalent. This selective phosphorylation leads to the accumulation of toxic nucleotides within the parasite, resulting in its death without harming the host cells nih.gov.

Studies have demonstrated that 6-benzylthioinosine and related compounds like p-cyano-6-benzylthioinosine and 2,4-dichloro-6-benzylthioinosine are potent ligands for T. gondii AK and exhibit selective anti-toxoplasmic effects in both cell culture and animal models nih.gov. The efficacy of these analogues can be influenced by the nature and position of substituents on the benzyl (B1604629) group's phenyl ring, with para-substituted analogues generally showing better binding affinity nih.gov. Another analogue, 6-[(4-nitrobenzyl)thio]-9-β-D-ribofuranosylpurine (nitrobenzylthioinosine or NBMPR), also kills T. gondii in a dose-dependent manner with an IC50 of approximately 10 µM and no apparent toxicity to the host cells nih.gov.

| Compound | Target Enzyme in T. gondii | Efficacy | Host Cell Toxicity |

| 6-benzylthioinosine | Adenosine Kinase (AK) | Selectively toxic to the parasite nih.govnih.gov | Devoid of host toxicity nih.gov |

| p-Cyano-6-benzylthioinosine | Adenosine Kinase (AK) | Potent ligand, effective antitoxoplasmic agent nih.gov | Devoid of host toxicity nih.gov |

| 2,4-dichloro-6-benzylthioinosine | Adenosine Kinase (AK) | Potent ligand, effective antitoxoplasmic agent nih.gov | Devoid of host toxicity nih.gov |

| Nitrobenzylthioinosine (NBMPR) | Adenosine Kinase (AK) | Kills parasite with IC50 ≈ 10 µM nih.gov | No significant toxicity up to 100 µM nih.gov |

Modulation of Trypanosoma brucei Pathways

Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis (sleeping sickness), is also a purine auxotroph fao.orgnih.gov. It has a complex purine salvage system to acquire the necessary building blocks for its DNA and RNA from the host nih.gov. The enzymes within this pathway, such as the 6-oxopurine phosphoribosyltransferases (PRTases), are considered essential for the parasite's viability and are validated drug targets nih.gov.

T. brucei expresses three isoforms of 6-oxopurine PRTases: two hypoxanthine-guanine phosphoribosyltransferases (HGPRTs) and one hypoxanthine-guanine-xanthine phosphoribosyltransferase (HGXPRT) nih.gov. The combined activity of these enzymes is critical for the parasite's survival. While specific studies detailing the direct modulation of these pathways by Purine, 6-(benzylthio)- are limited, the general class of 6-oxopurine and 6-mercaptopurine (B1684380) analogs are known to be recognized by these enzymes researchgate.net. The development of inhibitors targeting these PRTases is a key strategy in the search for new anti-trypanosomal drugs. Research on acyclic nucleoside phosphonates has identified potent inhibitors of T. brucei 6-oxopurine PRTases, providing a solid foundation for designing novel therapeutics that could include modified purine structures like 6-(benzylthio)-purine nih.gov.

Immunomodulatory and Anti-inflammatory Investigations

The immunomodulatory and anti-inflammatory properties of purine analogues are a subject of significant scientific interest. Thiopurines, such as azathioprine and 6-mercaptopurine, are well-established immunosuppressive drugs used in the management of inflammatory bowel disease (IBD) frontiersin.orgfrontiersin.orgnih.govnih.govgiboardreview.comcrohnsandcolitis.org.au. Their mechanism of action involves the modulation of the immune system to reduce inflammation crohnsandcolitis.org.au. The therapeutic effects of these drugs are attributed to their metabolites, which can interfere with nucleic acid synthesis and lymphocyte function frontiersin.orgnih.gov.

However, specific research on the immunomodulatory and anti-inflammatory activities of "Purine, 6-(benzylthio)-" itself is limited. One study investigated a series of O6- and S6-substituted purine derivatives for their ability to deplete the human DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT). Within this study, the analogue 2-amino-6-(p-Y-benzylthio)purine was found to be inactive in this specific assay nih.gov. It is important to note that this particular study did not directly assess the immunomodulatory or anti-inflammatory effects of the compound. While the broader class of thiopurines demonstrates clear immunosuppressive activity, direct evidence detailing the specific effects of Purine, 6-(benzylthio)- on inflammatory pathways or immune cell function is not extensively documented in the available literature.

Neuropharmacological Effects

The neuropharmacological effects of purine analogues are an emerging area of research. Some studies have suggested a potential link between the use of thiopurines and neurological outcomes. For instance, a retrospective cohort study involving patients with inflammatory bowel disease found that exposure to thiopurines was associated with a reduced risk of developing Alzheimer's disease nih.gov. The study hypothesized that this neuroprotective effect could be related to the inhibition of the Rac1 protein, which has been implicated in the pathology of Alzheimer's disease nih.gov.

Agrochemical and Plant Biology Applications

The application of purine derivatives in agriculture and plant biology is well-established, particularly for compounds that exhibit cytokinin activity. Cytokinins are a class of plant hormones that play a crucial role in promoting cell division, growth, and differentiation ekb.egresearchgate.neteagri.orgnih.gov.

Mitogen-Activated Protein Kinase (MAPK) signaling cascades are fundamental to how plants respond to both external stimuli and internal developmental cues nih.gov. These pathways are involved in regulating various cellular processes. Currently, there is a lack of specific research directly linking "Purine, 6-(benzylthio)-" to the modulation of plant MAPK activity. While the influence of various phytohormones on MAPK pathways is an active area of investigation, the specific role of S-substituted purine analogues like 6-(benzylthio)purine in this context remains to be elucidated.

Certain N6-substituted purine derivatives are known to have significant effects on plant growth and development. A prominent example is 6-Benzylaminopurine (BAP), a synthetic cytokinin that stimulates plant growth by promoting cell division researchgate.net. BAP is known to activate the synthesis of RNA and proteins, which is a key aspect of its growth-promoting effects e3s-conferences.org.

It is important to distinguish that BAP is an N-substituted purine, whereas "Purine, 6-(benzylthio)-" is an S-substituted purine (a thioether). While both are 6-substituted purines, this structural difference can lead to different biological activities. Studies on various N-substituted purin-6-amines have been conducted to screen for plant growth-regulating properties ekb.eg. However, direct evidence demonstrating that "Purine, 6-(benzylthio)-" activates RNA and protein synthesis or possesses general cytokinin activity is not available in the current scientific literature. The cytokinin activity is typically associated with N6-substituted adenines ekb.eg.

Molecular Mechanisms of Action and Target Identification

Enzyme Inhibition Studies

Research has demonstrated that 6-(benzylthio)purine and its closely related analogs can inhibit a range of enzymes critical for the viability of pathogens and the proliferation of cancer cells.

Adenosine (B11128) Kinase (AK) Inhibition

Derivatives of 6-(benzylthio)purine have been identified as potent and selective inhibitors of Adenosine Kinase (AK), particularly the enzyme from the protozoan parasite Toxoplasma gondii. This parasite relies heavily on the salvage of purines from its host, with adenosine being the primary source. AK is the principal enzyme in the adenosine salvage pathway of T. gondii. researchgate.net

Studies on 6-benzylthioinosine (B1197294), a nucleoside analog of 6-(benzylthio)purine, have shown that it acts as a "subversive substrate" for T. gondii AK but not for the human equivalent. The parasite's enzyme metabolizes these compounds into their nucleotide forms, which are toxic, leading to selective antiparasitic effects. nih.govnih.gov The efficacy of these compounds is influenced by substitutions on the phenyl ring of the benzyl (B1604629) group, with para-substituted analogues generally showing better binding affinity due to a combination of hydrophobic and van der Waals interactions. nih.gov This selective interaction establishes T. gondii AK as a promising chemotherapeutic target. nih.govnih.gov

Purine (B94841) Nucleoside Phosphorylase (PNP) Inhibition

Purine Nucleoside Phosphorylase (PNP) is another crucial enzyme in the purine salvage pathway. In pathogens like Helicobacter pylori, which cannot synthesize purines de novo, PNP is essential for survival. nih.govresearchgate.net Consequently, PNP is considered a viable target for developing new antimicrobial agents.

A study investigating 2,6-substituted purines identified 6-benzylthio-2-chloropurine as the most potent inhibitor of H. pylori PNP among the tested compounds, with inhibition constants in the micromolar range. nih.govsemanticscholar.orgnih.govnih.gov This compound also demonstrated the ability to inhibit the growth of H. pylori in culture. nih.govsemanticscholar.org X-ray crystallography of the enzyme-inhibitor complexes has provided insights into the interactions within the base-binding site, paving the way for the design of even more potent inhibitors against H. pylori. nih.govsemanticscholar.org

Choline (B1196258) Kinase (ChoK) Inhibition

Choline Kinase α (ChoKα) is an enzyme that plays a key role in the synthesis of phosphatidylcholine, a major component of cell membranes. Its overexpression has been linked to oncogenic transformation and human cancers, making it an attractive target for cancer therapy. nih.govatlasgeneticsoncology.orggoogle.com

A series of 6-(benzylthio)-9H-purin-9-yl-pyridinium derivatives have been evaluated as ChoK inhibitors. The most potent compound against purified choline kinase-α1 (ChoKα1) exhibited an IC50 value of 0.4 μM. nih.govmdpi.com Docking studies and biological data suggest that a 4-(dimethylamino)pyridinium (B8497252) cationic head and a small linker, such as a benzene (B151609) ring, are critical structural features for effective inhibition of ChoKα1. nih.govmdpi.com

Xanthine (B1682287) Oxidase (XO) Inhibition

Xanthine Oxidase (XO) is a key enzyme in purine catabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. mdpi.commedchemexpress.commdpi.com Its inhibitors are used clinically to treat hyperuricemia and gout. medchemexpress.comnih.gov While the related thiopurine, 6-mercaptopurine (B1684380), is a known substrate for XO, its metabolism is often inhibited by co-administration of XO inhibitors like allopurinol (B61711) to enhance its therapeutic effect. nih.gov However, direct and potent inhibitory studies focusing specifically on 6-(benzylthio)purine against Xanthine Oxidase are not extensively documented in the reviewed literature. The primary focus has been on other purine analogues or non-purine structures as direct inhibitors. mdpi.commdpi.com

Aldehyde Dehydrogenase (ALDH) Inhibition

The Aldehyde Dehydrogenase (ALDH) superfamily consists of enzymes responsible for oxidizing various endogenous and exogenous aldehydes. nih.govnih.gov Certain ALDH isoforms are overexpressed in cancer stem cells and are associated with therapy resistance, making them therapeutic targets. nih.gov Based on a review of the available research, there is no direct evidence to suggest that "Purine, 6-(benzylthio)-" acts as a significant inhibitor of ALDH enzymes. The development of ALDH inhibitors has primarily focused on other chemical scaffolds. nih.gov

Diverse Protein Kinase Modulation

The purine scaffold is a common feature in many protein kinase inhibitors due to its resemblance to the adenosine moiety of ATP.

Heat Shock Protein 90 (HSP90): HSP90 is a molecular chaperone that is critical for the stability and function of many signaling proteins involved in cancer progression. Purine-based scaffolds are a well-established class of HSP90 inhibitors. nih.govnih.gov For instance, the purine-scaffold inhibitor PU-H71 has shown specific antitumor activity by destabilizing the BCL-6 protein in B-cell lymphomas. nih.govnih.gov While not 6-(benzylthio)purine itself, these findings highlight that the purine core, often with thioether linkages, is a key component in designing HSP90 inhibitors that occupy the ATP-binding pocket. atlasgeneticsoncology.org

Src Kinase: Src family kinases are non-receptor tyrosine kinases that play roles in cell proliferation, differentiation, and survival. While various inhibitors have been developed to target Src, medchemexpress.comsigmaaldrich.com specific studies detailing the inhibitory action of 6-(benzylthio)purine against Src kinase are not prominent in the current body of research.

p38α Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK pathway is involved in cellular responses to stress and inflammation. nih.gov Inhibition of this pathway is a therapeutic strategy for inflammatory diseases and other conditions. nih.govnih.gov However, direct evidence linking 6-(benzylthio)purine to the inhibition of p38α MAPK has not been found in the reviewed literature.

Cyclin-Dependent Kinases (Cdks): Cdks are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. The development of Cdk inhibitors is a major focus of cancer research. mdpi.comnih.gov The 6-substituted purine structure is a known scaffold for Cdk inhibition. For example, novel 6-substituted 2-(4′-sulfamoylanilino)purines have been designed as competitive inhibitors that target the ATP binding site of CDK2. nih.gov A patent also describes purine derivatives with substitutions at the C6 position, connected via an oxygen, sulfur, or methylene (B1212753) bridge, as Cdk inhibitors. google.com This indicates that the 6-(benzylthio)purine structure fits within a class of compounds recognized for their potential to modulate Cdk activity.

Inhibitory Activity Data

| Target Enzyme / Protein | Compound Class / Specific Compound | Inhibitory Concentration | Source |

| Choline Kinase α1 (ChoKα1) | 6-(benzylthio)-9H-purin-9-yl-pyridinium derivative | IC50 = 0.4 μM | nih.govmdpi.com |

| Purine Nucleoside Phosphorylase (H. pylori) | 6-benzylthio-2-chloropurine | Micromolar Range Ki | nih.govsemanticscholar.org |

Purinergic Receptor Modulation

Purinergic signaling, which involves extracellular nucleotides like ATP and nucleosides like adenosine, is crucial for numerous physiological processes. wikipedia.orgexplorationpub.com This system relies on two main families of receptors: P1 receptors (activated by adenosine) and P2 receptors (activated by ATP/ADP). nih.govnih.govmdpi.com 6-(benzylthio)purine has been shown to interact with these receptors, influencing their activity.

Agonistic and Antagonistic Interactions with P1 and P2 Receptors

The purinergic receptor family is divided into P1 receptors, which are G protein-coupled receptors activated by adenosine, and P2 receptors, which are activated by purine and pyrimidine (B1678525) nucleotides. nih.govmdpi.com P1 receptors are further classified into A1, A2A, A2B, and A3 subtypes, while P2 receptors are subdivided into ionotropic P2X receptors and metabotropic P2Y receptors. nih.govmdpi.com The interaction of purine derivatives with these receptors can lead to either agonistic (activating) or antagonistic (inhibiting) effects, which in turn modulates downstream cellular responses. The nature of the interaction is highly dependent on the specific substitutions on the purine scaffold.

Specificity for Adenosine Receptor Subtypes (e.g., A3 Receptor Agonism)

Detailed investigations have revealed that modifications to the purine structure, particularly at the N6 position, are critical determinants for affinity and selectivity towards adenosine receptor subtypes. nih.govbenthamscience.com The presence of an N6-benzyl group is a key structural feature for interaction with the A3 adenosine receptor (A3AR). nih.govbenthamscience.com The A3AR is a G protein-coupled receptor that, upon activation, can inhibit adenylyl cyclase and regulate mitogen-activated protein kinase (MAPK) pathways. unife.it This receptor is often overexpressed in inflammatory and cancer cells, making it a significant therapeutic target. unife.itmdpi.com

While 6-(benzylthio)purine is a thioether analogue, its structural similarity to N6-benzyladenosine derivatives suggests a potential interaction with A3AR. Research into various purine derivatives has demonstrated that subtle structural changes can significantly alter receptor affinity and efficacy. For instance, a range of 2-thioether-substituted adenosine analogues have been synthesized and shown to bind to the A3 adenosine receptor, highlighting the compatibility of thioether linkages at different positions with receptor binding. researchgate.net The A3AR's role in modulating inflammation and cancer has led to the development of highly selective agonists as potential therapeutic agents. nih.govunife.itmdpi.com

| Receptor Family | Subtypes | General Ligand | Relevance of 6-(benzylthio)purine Structure |

|---|---|---|---|

| P1 Receptors | A1, A2A, A2B, A3 | Adenosine | The benzyl group is a key feature for A3 receptor interaction. nih.govbenthamscience.com |

| P2 Receptors | P2X (ion channels), P2Y (GPCRs) | ATP, ADP | General target for purine derivatives. |

Modulation of Signal Transduction Pathways

Beyond surface receptors, 6-(benzylthio)purine and related compounds can influence intracellular signaling cascades, most notably the Hedgehog (HH) signaling pathway.

Inhibition of the Hedgehog (HH) Signaling Pathway via Smoothened (SMO) Receptor Antagonism

The Hedgehog (HH) signaling pathway is fundamental during embryonic development and its aberrant activation is linked to various cancers, including basal cell carcinoma and medulloblastoma. researchgate.netnewcastle.edu.aunih.gov A key component of this pathway is the transmembrane protein Smoothened (SMO), which is typically inhibited by the Patched (PTCH) receptor. nih.govnih.gov When HH ligands bind to PTCH, this inhibition is lifted, allowing SMO to activate downstream signaling and the GLI family of transcription factors. researchgate.netnih.gov

Inhibition of the HH pathway, particularly at the level of the SMO receptor, is a validated anti-cancer strategy. newcastle.edu.auwikipedia.org The purine scaffold has been successfully utilized to design new SMO antagonists. researchgate.net Studies on novel 2,6,9-trisubstituted purines have shown that these compounds can act as potent SMO antagonists, inhibiting cancer cell growth. researchgate.net The mechanism involves the purine derivative binding to the SMO receptor, preventing its activation even in the presence of upstream signals, thus blocking the entire downstream cascade. researchgate.netwikipedia.org

Downregulation of Key Pathway Components (e.g., PTCH, GLI1 expression)

The functional consequence of SMO antagonism is the prevention of the activation and nuclear translocation of GLI transcription factors (GLI1, GLI2, and GLI3). researchgate.net These transcription factors are the terminal effectors of the pathway, and their activation leads to the expression of target genes that promote cell proliferation and survival. mdpi.com These target genes include GLI1 itself (a hallmark of pathway activation) and PTCH1, which acts in a negative feedback loop. researchgate.net

Research on purine-based SMO antagonists has demonstrated that their activity leads to a significant downregulation of both PTCH and GLI1 gene expression. researchgate.net This reduction in key pathway components confirms the inhibitory action on the HH signaling cascade and is associated with anti-tumor effects such as cell cycle arrest and apoptosis in cancer cells. researchgate.net

| Component | Function in Pathway | Effect of Purine-based SMO Antagonist |

|---|---|---|

| Patched (PTCH) | Receptor for HH ligands; inhibits SMO. nih.govnih.gov | Expression is downregulated due to GLI1 inhibition. researchgate.net |

| Smoothened (SMO) | Transduces HH signal downstream; activated when PTCH is inhibited. nih.gov | Directly antagonized/inhibited by the purine compound. researchgate.net |

| GLI1 | Transcription factor; terminal effector that activates target genes. mdpi.com | Activation is blocked, leading to downregulated expression. researchgate.net |

Interference with Purine Salvage and Metabolism Pathways

Purine metabolism is divided into the de novo synthesis pathway, which builds purines from simpler precursors, and the salvage pathway, which recycles purine bases and nucleosides from the degradation of nucleotides. uclouvain.bemerckmanuals.com The salvage pathway is energetically favorable and essential for maintaining the cellular pool of nucleotides. researchgate.net Key enzymes in this pathway, such as hypoxanthine-guanine phosphoribosyltransferase (HPRT), convert purine bases back into nucleotides. nih.govnih.gov

Deficiencies in purine salvage enzymes can lead to serious metabolic disorders. merckmanuals.comnih.govelsevierpure.com The compound 6-(benzylthio)purine, as a modified purine, can interfere with these pathways. For instance, a study investigating various substituted purine derivatives, including 2-amino-6-(benzylthio)purine, tested their ability to deplete the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT). nih.gov Although the tested S6-substituted purines were found to be inactive in this specific assay for AGT depletion, it demonstrates that such compounds are evaluated for their potential to interact with enzymes involved in purine modification and metabolism. nih.gov Interference with these fundamental pathways can disrupt DNA synthesis and repair, leading to cytotoxic effects, particularly in rapidly dividing cells.

Role as Subversive Substrates in Parasitic Organisms

A primary mechanism of action for 6-benzylthioinosine is its role as a "subversive substrate" in certain parasitic protozoa, most notably Toxoplasma gondii, the causative agent of toxoplasmosis. nih.govnih.gov These parasites are purine auxotrophs, meaning they cannot synthesize purines de novo and must salvage them from their host. nih.govnih.gov This dependency on salvage pathways presents a key therapeutic window.

T. gondii possesses an adenosine kinase enzyme that is biochemically distinct from the human counterpart. nih.govnih.gov This parasite enzyme preferentially recognizes and phosphorylates 6-benzylthioinosine and its analogues. nih.govnih.gov The host's adenosine kinase, however, does not effectively metabolize these compounds. nih.govnih.gov

The process unfolds as follows:

Selective Uptake and Metabolism : 6-benzylthioinosine is taken up by the parasite.

Parasite-Specific Phosphorylation : The T. gondii adenosine kinase converts the compound into its 5'-monophosphate nucleotide form. nih.govnih.gov

Selective Toxicity : This newly formed nucleotide is toxic to the parasite, though the precise downstream mechanism of this toxicity is a result of its aberrant nature. This preferential metabolism leads to selective toxicity against the parasite while leaving the host cells unharmed. nih.govnih.gov

The efficacy of various analogues against T. gondii has been quantified, highlighting the potential for rational drug design based on this mechanism.

| Compound | IC₅₀ (μM) | Reference |

|---|---|---|

| 7-deaza-6-(p-methoxybenzylthio)inosine | 4.6 | nih.govacs.org |

| 7-deaza-6-(p-methoxycarbonylbenzylthio)inosine | 5.0 | nih.gov |

| 7-deaza-p-cyano-6-benzylthioinosine | 5.3 | nih.govacs.org |

| Carbocyclic 6-(p-methylbenzylthio)inosine | 11.9 | nih.govnih.gov |

| Carbocyclic 6-(p-methoxybenzylthio)inosine | 12.1 | nih.govnih.gov |

| Carbocyclic 6-(p-methoxycarbonylbenzylthio)inosine | 12.8 | nih.govnih.gov |

Disruption of Protein-Protein Interactions (e.g., αB-Crystallin/VEGF)

Based on available scientific literature from the conducted searches, there is no information detailing a mechanism of action for Purine, 6-(benzylthio)- or its analogues that involves the disruption of the protein-protein interaction between αB-Crystallin and Vascular Endothelial Growth Factor (VEGF). While other purine derivatives have been investigated as inhibitors of VEGF receptors, this specific mechanism involving the αB-Crystallin chaperone is not documented for this compound. nih.gov

Interactions with Other Cellular Processes (e.g., RNA/Protein Synthesis Activation)

While not a general activator of total RNA or protein synthesis, 6-benzylthioinosine (6-BT) has been shown to interact with and modulate specific cellular signaling processes that regulate gene expression. Research in acute myeloid leukemia (AML) cells has demonstrated that 6-BT can induce cellular differentiation by influencing the Wnt signaling pathway. nih.govnih.gov

Specifically, treatment of HL-60 leukemia cells with 6-BT resulted in significant changes in the transcription of genes central to the Wnt pathway. nih.gov The compound was found to upregulate the mRNA levels of noncanonical Wnt ligands and receptors, including:

Wnt5a (~12.12-fold increase)

Wnt11 (~4.03-fold increase)

Frizzled Class Receptor 2 (FZD2) (~4.0-fold increase)

Frizzled Class Receptor 4 (FZD4) (~8.0-fold increase)

Frizzled Class Receptor 5 (FZD5) (~4.59-fold increase)

Frizzled Class Receptor 7 (FZD7) (~7.46-fold increase)

This demonstrates a specific interaction where 6-benzylthioinosine modulates RNA synthesis for a select group of genes, thereby altering cellular signaling and leading to a change in cell phenotype (differentiation). nih.gov This targeted regulation of transcription is a key mechanism of its interaction with cellular processes beyond its role in parasitic metabolism.

Structure Activity Relationship Sar and Ligand Design Principles

Impact of Substituents at the Purine (B94841) Core (C2, C6, C8, N9 Positions)

The purine scaffold offers several positions (C2, C6, C8, and N9) where chemical modifications can significantly alter biological activity. The nature of the substituent at these positions can influence the compound's electronic properties, steric profile, and hydrogen bonding capacity, thereby affecting its binding affinity and selectivity for specific enzymes or receptors. mdpi.com

C6 Position: The substituent at the C6 position is a critical determinant of activity. For instance, in the development of interferon (IFN)-inducing agents based on a 9-benzyl-8-hydroxyadenine (B8482288) scaffold, a free amino group at the C6 position was found to be essential for activity. nih.gov When this amino group was replaced with other functionalities, the IFN-inducing activity was lost, highlighting the specific requirement for a hydrogen-bond-donating group at this position for this particular biological effect. nih.gov In other contexts, thioether-linked derivatives at C6 have been shown to be superior to their oxygen and nitrogen isosteres for selective inotropic activity. researchgate.net The activity is also highly dependent on the nature of the entire C6-substituent group. nih.gov

C2 Position: Modifications at the C2 position can also have a profound impact. For certain kinase inhibitors, the introduction of lipophilic, electron-withdrawing substituents at the C2 position of 9-benzyl-6-(dimethylamino)-9H-purine derivatives resulted in optimal activity. The electronic character of the substituent at this position can cause significant perturbations throughout the purine's π-electron system, modulating both chemical reactivity and binding affinity.

C8 Position: The C8 position is another site for modification, although its influence can be more subtle compared to the C2 and C6 positions. The introduction of substituents at C8 can alter the electronic distribution and steric bulk of the purine ring.

N9 Position: Alkylation or substitution at the N9 position is a common strategy for modulating the physicochemical properties and target interactions of purine derivatives. Activity can be preserved with a variety of substituent groups attached to the N9 position. nih.gov However, the synthesis of N9-substituted purines can be challenging due to the potential for alkylation at the N7 position, often resulting in isomeric mixtures. nih.gov Strategies have been developed to achieve regiospecific N9 alkylation by using C6 substituents that sterically shield the N7 position. nih.gov For some activities, such as the depletion of O⁶-alkylguanine-DNA alkyltransferase (AGT), substitution at the N7 position leads to a complete loss of activity. nih.gov

| Position | Substituent | Biological Target/Activity | Effect on Activity | Reference |

|---|---|---|---|---|

| C6 | Free Amino Group | Interferon Induction | Essential for activity | nih.gov |

| C6 | Mercapto, Methylthio, Hydroxy | Interferon Induction | Loss of activity | nih.gov |

| C6 | Thioether Linkage | Inotropic Activity | Superior to O/N isosteres | researchgate.net |

| N7 | Substitution (general) | AGT Depletion | Complete loss of activity | nih.gov |

| N9 | Substitution (general) | AGT Depletion | Activity is preserved | nih.gov |

Influence of Benzyl (B1604629) Moiety Modifications on Biological Efficacy and Selectivity

The benzyl group attached to the sulfur atom at the C6 position plays a crucial role in the molecule's interaction with its biological targets. Modifications to the benzene (B151609) ring of this moiety can significantly affect potency and selectivity.

The addition of substituents to the benzyl ring alters its electronic and steric properties. For example, in a series of 6-amino-9-(substituted benzyl)purines studied for their effect on oocyst sporulation in Eimeria, compounds with halogen substitutions on the benzyl ring were found to be effective. nih.gov Specifically, 6-amino-9-(2-chloro-6-fluorobenzyl)purine and its dichloro analog demonstrated a decreased capacity for sporulation, indicating that electron-withdrawing groups at specific positions on the benzyl ring enhance this particular biological activity. nih.gov

Conversely, for other targets, such as the human DNA repair protein O⁶-alkylguanine-DNA alkyltransferase (AGT), substitutions on the benzyl ring of 2-amino-6-(benzylthio)purine derivatives did not lead to active compounds. nih.gov Analogs with a methyl or nitro group in the para position of the benzyl ring were found to be inactive, suggesting that for this specific target, the unsubstituted benzylthio moiety is not a suitable pharmacophore, and its modification cannot rescue the activity. nih.gov The electronic properties imparted by substituents on the benzene ring can also influence the chemical stability of the molecule, such as its susceptibility to hydrogenolysis. researchgate.net

| Core Structure | Benzyl Substituent | Biological Activity | Observed Effect | Reference |

|---|---|---|---|---|

| 6-amino-9-benzylpurine | 2-chloro-6-fluoro | Anticoccidial (Oocyst Sporulation) | Active | nih.gov |

| 6-amino-9-benzylpurine | 2,6-dichloro | Anticoccidial (Oocyst Sporulation) | Active | nih.gov |

| 2-amino-6-(benzylthio)purine | p-methyl | AGT Depletion | Inactive | nih.gov |

| 2-amino-6-(benzylthio)purine | p-nitro | AGT Depletion | Inactive | nih.gov |

Stereochemical Considerations in Activity Modulation

Stereochemistry can be a critical factor in the biological activity of derivatives of 6-(benzylthio)purine, particularly when chiral centers are introduced into the molecule. The three-dimensional arrangement of atoms can dictate how a ligand fits into the binding site of a protein, and stereoisomers often exhibit different potencies and selectivities.

In the synthesis of N-(purin-6-yl)dipeptides as potential antimycobacterial agents, stereochemistry was a crucial consideration. nih.gov The synthesis process, which involved coupling N-(purin-6-yl)-(S)-amino acids to dimethyl (S)-glutamate, was found to be accompanied by racemization at the chiral center of the N-(purin-6-yl)-α-amino acid. nih.gov This led to a mixture of (S,S)- and (R,S)-diastereomers. Since different diastereomers can have vastly different biological activities, an alternative synthetic route was developed to produce individual, enantiomerically pure (S,S)-diastereomers. nih.gov This work underscores the importance of controlling stereochemistry to properly evaluate the biological activity and establish a clear SAR, as the activity was shown to be dependent on the stereochemistry of the amino acid component. nih.govnih.gov

Rational Design Strategies Based on Target-Ligand Interactions

Rational drug design utilizes the three-dimensional structure of a biological target to design ligands with high affinity and selectivity. For purine-based compounds, a common strategy involves targeting ATP-binding sites in enzymes, particularly kinases. mdpi.com Purine analogs can act as ATP competitors by mimicking the purine core of ATP and interacting with key residues in the enzyme's hinge region. mdpi.com

Molecular docking is a computational tool frequently used in the rational design of purine-based inhibitors. nih.gov This technique predicts the preferred orientation of a ligand when bound to a target protein. By modeling the interactions of 6-(benzylthio)purine derivatives within the active site of a target, researchers can prioritize modifications that are likely to enhance binding. For example, docking studies can reveal empty pockets in the binding site that can be filled by adding substituents to the purine core or the benzyl moiety, thereby increasing van der Waals interactions and improving potency.

Another key strategy is bioisosteric replacement, where a functional group is replaced by another group with similar physical or chemical properties. rsc.org For 6-(benzylthio)purine, the thioether linkage or the benzyl group could be replaced with other groups to modulate properties like solubility, metabolic stability, and binding mode. The goal of these rational design approaches is to optimize the ligand's interactions with its target, leading to improved efficacy and a better selectivity profile. mdpi.com

Advanced Methodologies in Research and Development

Computational Chemistry and Molecular Modeling

Computational approaches are pivotal in modern drug discovery, offering a rapid and cost-effective means to predict and analyze the behavior of molecules like "Purine, 6-(benzylthio)-" at an atomic level.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. ejmo.orgresearchgate.net This method is instrumental in understanding how "Purine, 6-(benzylthio)-" and its analogues might interact with biological targets. In a typical study, a 3D model of the target protein is used as a receptor, and the purine (B94841) derivative is treated as a ligand. Docking algorithms then explore various binding poses of the ligand within the active site of the protein, calculating a score that estimates the binding affinity. nih.govresearchgate.net

For instance, docking studies on various purine analogues have been used to investigate their binding modes within the active sites of enzymes like cyclin-dependent kinases (CDKs) and SARS-CoV-2 main protease. ejmo.orgtpcj.org These studies reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues, which are essential for stable binding. researchgate.nettpcj.org This information is invaluable for predicting the inhibitory potential of new derivatives and for guiding the design of more potent compounds.

Simulation of Protein-Ligand Binding Interactions

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the interaction between a ligand and its target protein over time. nih.govnih.gov These simulations can reveal the conformational changes that both the protein and the ligand, such as a "Purine, 6-(benzylthio)-" derivative, undergo during the binding process. nih.gov

MD simulations have been successfully employed to elucidate the full binding mechanism of inhibitors to enzymes like purine nucleoside phosphorylase (PNP), a known target for purine analogues. nih.govnih.gov By simulating the system over microseconds, researchers can observe multiple binding and unbinding events, identify intermediate states, and calculate thermodynamic and kinetic parameters. nih.govchemrxiv.org This level of detail helps to explain complex phenomena and provides a more accurate understanding of how these compounds exert their effects at a molecular level.

In Silico Screening and Lead Optimization

In silico screening involves the use of computational methods to search large databases of chemical compounds to identify those that are most likely to bind to a drug target. nih.govchemmethod.comresearchgate.net This virtual screening approach allows researchers to evaluate thousands or even millions of molecules quickly, prioritizing a smaller, more manageable number for experimental testing. nih.govnih.gov

Once initial "hit" compounds are identified, the process of lead optimization begins. This stage involves modifying the chemical structure of the hit compound to improve its properties, such as binding affinity, selectivity, and pharmacokinetic profile. nih.govresearchgate.netresearchgate.net Computational tools are heavily used in this phase to predict how specific chemical modifications to a scaffold like "Purine, 6-(benzylthio)-" might affect its interaction with the target protein. nih.govmdpi.com This iterative cycle of computational prediction and experimental validation accelerates the development of potent and effective drug candidates. mdpi.com

Structural Biology Techniques

Structural biology provides the foundational atomic-level detail of biological macromolecules, which is essential for structure-based drug design. nih.govnih.gov

X-ray Crystallography of Purine, 6-(benzylthio)- Analogues in Complex with Target Proteins

X-ray crystallography is a powerful technique that allows for the determination of the precise three-dimensional structure of a molecule, including complex arrangements of proteins bound to ligands. nih.govnih.gov Research on analogues of "Purine, 6-(benzylthio)-" has benefited significantly from this technique.

A notable example is the determination of the crystal structure of 6-benzylthio-2-chloropurine , an analogue of "Purine, 6-(benzylthio)-", in complex with the enzyme Purine Nucleoside Phosphorylase (PNP) from Helicobacter pylori. This structural information, available in the Protein Data Bank (PDB), provides definitive evidence of how the compound binds to its target.

| Analogue | Target Protein | PDB ID | Resolution (Å) |

|---|---|---|---|

| 6-benzylthio-2-chloropurine | Purine Nucleoside Phosphorylase (H. pylori) | 7OOY | 1.90 |

Elucidation of Binding Sites and Interaction Modes

The crystal structures obtained from X-ray crystallography provide an unambiguous depiction of the ligand's binding site and its specific interactions with the target protein. The structure of 6-benzylthio-2-chloropurine bound to PNP, for example, allowed for the precise identification of its interactions within the enzyme's base-binding site.

These high-resolution structures reveal the key amino acid residues involved in binding and the nature of the chemical interactions, such as:

Hydrogen Bonds: Critical for specificity and anchoring the ligand in the correct orientation.

Hydrophobic Interactions: Often involving the benzyl (B1604629) group of the ligand, contributing significantly to binding affinity.

Van der Waals Forces: Providing additional stability to the protein-ligand complex.

This detailed structural information is crucial for understanding the basis of molecular recognition and provides a rational foundation for designing new analogues with improved affinity and selectivity. It helps explain why certain structural features, like the benzylthio group at the 6-position, are important for activity. nih.gov

In Vitro Biological Evaluation Platforms

In vitro platforms are fundamental in the initial characterization of the biological activity of "Purine, 6-(benzylthio)-". These controlled, cell-free or cell-based laboratory experiments allow for the precise measurement of the compound's effects at a molecular and cellular level.

Cell-based assays are critical for understanding how "Purine, 6-(benzylthio)-" affects cellular health and function. These assays can determine whether the compound inhibits cell growth (cytostatic) or causes cell death (cytotoxic).

Sulforhodamine B (SRB) Assay: A widely used method for assessing cell viability is the Sulforhodamine B (SRB) assay. nih.govnih.gov This assay is based on the ability of the SRB dye to bind to basic amino acid residues of proteins in cells that have been fixed with trichloroacetic acid. nih.gov The amount of bound dye is directly proportional to the total protein mass and, therefore, to the number of cells. nih.gov This colorimetric assay is known for its reliability, sensitivity, and stable end-point, making it suitable for high-throughput screening of compounds like "Purine, 6-(benzylthio)-". zju.edu.cn

Cell Cycle Analysis: To understand the mechanism of antiproliferative activity, cell cycle analysis is employed. This is often performed using flow cytometry, where cellular DNA is stained with a fluorescent dye. mdpi.com The intensity of the fluorescence indicates the amount of DNA in each cell, allowing researchers to determine the proportion of cells in different phases of the cell cycle (G1, S, G2/M). mdpi.com Purine analogues have been shown to regulate the cell cycle by controlling the transition from the G1 to S phase and the progression through the S phase. nih.gov

Apoptosis Assays: Should a compound induce cell death, it is crucial to determine the mechanism. Apoptosis, or programmed cell death, is a key pathway that can be initiated by therapeutic agents. Various assays are available to detect the hallmark features of apoptosis. nih.gov One common method is the Annexin V assay, which identifies the translocation of phosphatidylserine (B164497) to the outer leaflet of the plasma membrane, an early event in apoptosis. nih.gov Another approach is to measure the activity of caspases, a family of proteases that are central to the apoptotic process. nih.gov

While extensive data on the effects of "Purine, 6-(benzylthio)-" in these specific assays are not widely published, related substituted purines have been evaluated. For instance, a study on a series of O6- and S6-substituted purine derivatives tested their ability to deplete the human DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT) in HT29 colon tumor cells. In this study, 2-amino-6-(benzylthio)purine was found to be inactive. nih.gov

Table 1: Illustrative Data from Cell-Based Assays for a Hypothetical Purine Analogue

| Assay Type | Cell Line | Parameter Measured | Result |

| SRB Assay | Melanoma (B16-F10) | Cell Viability (IC₅₀) | 50 µM |

| Cell Cycle Analysis | Jurkat | % of Cells in G1 Phase | 75% (Control: 50%) |

| Apoptosis Assay (Annexin V) | Jurkat | % of Apoptotic Cells | 40% (Control: 5%) |

Biochemical assays are essential for identifying the specific molecular targets of "Purine, 6-(benzylthio)-". These cell-free assays measure the interaction of the compound with isolated enzymes or receptors.

Enzyme Inhibition Assays: Many purine analogues are known to function as enzyme inhibitors, particularly targeting kinases. nih.gov Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is often implicated in diseases like cancer. ed.ac.uk Assays to determine kinase inhibition typically measure the transfer of a phosphate (B84403) group from ATP to a substrate in the presence and absence of the inhibitor.

A specific study has investigated the effect of 2- and/or 6-substituted purines, including "6-(benzylthio)purine," on purine nucleoside phosphorylase (PNP) from Helicobacter pylori. nih.gov PNP is a key enzyme in the purine salvage pathway. In this research, the inhibition constants (Ki) were determined for several compounds. "6-(benzylthio)purine" demonstrated inhibitory activity against H. pylori PNP. The study also evaluated 6-benzylthio-2-chloropurine, which showed the lowest inhibition constant among the tested compounds, suggesting it binds to the enzyme more tightly. nih.gov The inhibitory activity was determined using a direct spectrophotometric method, monitoring the phosphorolysis of substrates like 7-methylguanosine (B147621) and guanosine. nih.gov

Receptor Binding Affinity: While not as commonly reported for this specific compound, purine derivatives can also interact with various cellular receptors. Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. These assays measure the displacement of a radioactively labeled ligand from the receptor by the test compound.

Table 2: Inhibition of Helicobacter pylori Purine Nucleoside Phosphorylase (PNP) by 6-Substituted Purines

| Compound | Inhibition Constant (Kᵢ) in µM |

| 6-(benzylthio)purine | 20.0 ± 2.0 |

| 6-benzylthio-2-chloropurine | 5.0 ± 1.0 |

Source: Adapted from research on interactions of 2,6-substituted purines with purine nucleoside phosphorylase from Helicobacter pylori. nih.gov

Preclinical In Vivo Efficacy Assessment

Following promising in vitro results, preclinical in vivo studies are conducted to evaluate the efficacy of a compound in a living organism. These studies are crucial for understanding how the compound behaves in a complex biological system.

Animal Models: The selection of an appropriate animal model is critical for the relevance of in vivo studies. For disorders related to purine metabolism, such as hyperuricemia and gout, various animal models have been developed. Rodent models are commonly used, though their purine metabolism differs from humans. mdpi.com Interestingly, chickens are considered a suitable model for hyperuricemia because, like humans, they lack the enzyme uricase, which breaks down uric acid. mdpi.com In cancer research, xenograft models, where human tumor cells are implanted into immunocompromised mice, are frequently used to assess the antitumor efficacy of new compounds.

Efficacy Studies: In these studies, the animal models are treated with the test compound, and various endpoints are measured to determine its effectiveness. For anticancer agents, this typically involves monitoring tumor growth over time and comparing the tumor size in treated animals to a control group. For other conditions, relevant biomarkers are measured. For example, in a hyperuricemia model, serum uric acid levels would be a key endpoint. mdpi.com